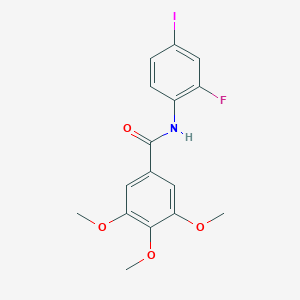
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. This compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide is not fully understood. However, research has shown that this compound inhibits the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. It has also been shown to modulate the activity of certain neurotransmitters that are involved in the development of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits cell growth and induces apoptosis. In animal models of neurodegenerative diseases, it improves motor function and reduces neuroinflammation. It has also been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of psychiatric disorders.
実験室実験の利点と制限
One of the advantages of using N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide in lab experiments is its potent anticancer activity. This makes it a promising candidate for the development of new cancer therapies. Another advantage is its neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
One of the limitations of using this compound in lab experiments is its potential toxicity. Some studies have shown that this compound can be toxic to normal cells at high concentrations. Another limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide. One direction is the development of new cancer therapies based on this compound. Another direction is the investigation of its potential use in the treatment of neurodegenerative diseases. Further research is also needed to understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide involves the reaction of 2-fluoro-4-iodoaniline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography.
科学的研究の応用
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide has been extensively studied for its potential use in the treatment of cancer. Research has shown that this compound has potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
In addition to its anticancer activity, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. It has also been shown to improve motor function and reduce neuroinflammation in animal models of Parkinson's disease.
特性
分子式 |
C16H15FINO4 |
|---|---|
分子量 |
431.2 g/mol |
IUPAC名 |
N-(2-fluoro-4-iodophenyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C16H15FINO4/c1-21-13-6-9(7-14(22-2)15(13)23-3)16(20)19-12-5-4-10(18)8-11(12)17/h4-8H,1-3H3,(H,19,20) |
InChIキー |
QBSACUNAMADCQR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C=C(C=C2)I)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B278067.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}-3-methylbutanamide](/img/structure/B278068.png)
![N-{[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]carbamothioyl}butanamide](/img/structure/B278069.png)

![3-(benzyloxy)-N-{[4-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278071.png)
![4-(benzyloxy)-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B278072.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-(2,2-dimethylpropanoyl)thiourea](/img/structure/B278073.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-N'-isobutyrylthiourea](/img/structure/B278074.png)
![2,4-dichloro-N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)benzamide](/img/structure/B278075.png)
![2-methoxy-3-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B278076.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxy-3-methylbenzamide](/img/structure/B278077.png)

![3-methoxy-N-{4-[(phenylacetyl)amino]phenyl}-2-naphthamide](/img/structure/B278087.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B278088.png)